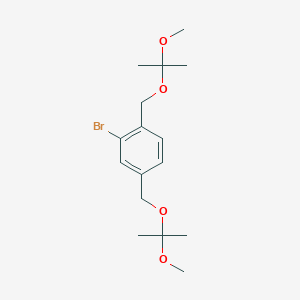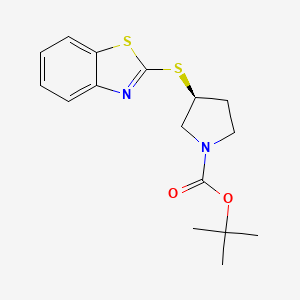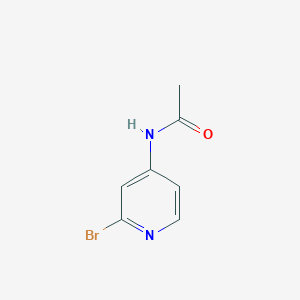
N-(2-Bromopyridin-4-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromopyridin-4-YL)acetamide is an organic compound with the molecular formula C7H7BrN2O It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 2-position and an acetamide group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-Bromopyridin-4-YL)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with acetamide. The reaction typically requires a solvent such as dichloromethane and a base like N-ethyl-N,N-diisopropylamine (DIPEA). The reaction mixture is stirred at a temperature range of 5-20°C for about 16 hours under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Bromopyridin-4-YL)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form this compound N-oxide or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Coupling Reactions: Catalysts like palladium complexes and bases such as potassium carbonate (K2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-(2-aminopyridin-4-yl)acetamide, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
N-(2-Bromopyridin-4-YL)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a building block for molecules that can modulate biological pathways, making it useful in drug discovery and development.
Mécanisme D'action
The mechanism of action of N-(2-Bromopyridin-4-YL)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and acetamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Bromopyridin-2-yl)acetamide: Similar structure but with the bromine atom at the 5-position.
N-(4-Bromopyridin-2-yl)acetamide: Bromine atom at the 4-position.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of pyridine.
Uniqueness
N-(2-Bromopyridin-4-YL)acetamide is unique due to the specific positioning of the bromine and acetamide groups on the pyridine ring. This arrangement can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C7H7BrN2O |
|---|---|
Poids moléculaire |
215.05 g/mol |
Nom IUPAC |
N-(2-bromopyridin-4-yl)acetamide |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)10-6-2-3-9-7(8)4-6/h2-4H,1H3,(H,9,10,11) |
Clé InChI |
WTUGDRQRWWLQLN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=NC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



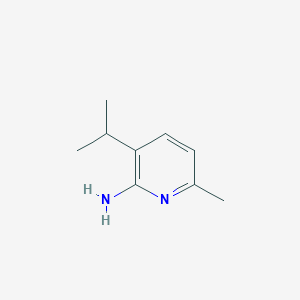

![(1,6-Dihydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl)-acetic acid](/img/structure/B13979290.png)
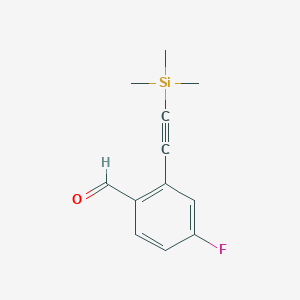
![8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13979304.png)
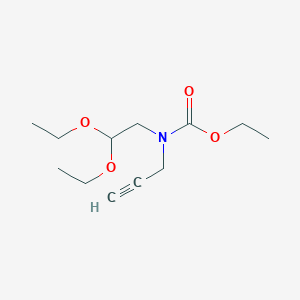
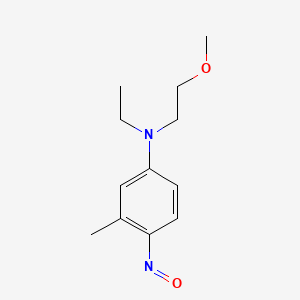

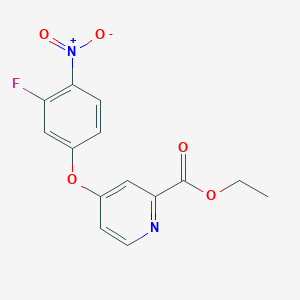
![Thiazolo[5,4-b]pyridine-2,5-diamine](/img/structure/B13979330.png)
